(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine is a chemical compound that has been widely used in scientific research. This compound is also known as 'BDMA' and is a tertiary amine that contains a benzyl bromide and diethylaminoethyl group. BDMA has a molecular weight of 315.27 g/mol and has been used in various studies due to its unique properties and characteristics.
Wirkmechanismus
BDMA has been shown to act as a ligand for various receptors such as the dopamine receptor and the sigma receptor. It has been shown to modulate the activity of these receptors and has been used in the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
BDMA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain and has been used in the development of drugs that target the dopamine receptor. BDMA has also been shown to have analgesic effects and has been used in the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
BDMA has various advantages and limitations for lab experiments. It is a relatively easy compound to synthesize and has been used in various studies due to its unique properties. However, it is important to note that BDMA can be toxic and should be handled with care. It is also important to note that BDMA has a short half-life and may not be suitable for long-term studies.
Zukünftige Richtungen
There are many future directions for the use of BDMA in scientific research. BDMA has been shown to have potential therapeutic applications and may be used in the development of new drugs. It may also be used in the development of new pain medications and may have applications in the treatment of various neurological disorders. Further research is needed to fully understand the potential of BDMA and its various applications in scientific research.
Synthesemethoden
The synthesis of BDMA involves the reaction of 3-bromobenzyl chloride with diethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BDMA has been used in various scientific research studies due to its ability to act as a ligand for various receptors. It has been used in the development of new drugs and has been shown to have potential therapeutic applications. BDMA has been used as a precursor in the synthesis of various compounds that have been used in the development of new drugs.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(15)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRPVLLUGVMGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.